molecular formula C19H23N3O2 B2499749 Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate CAS No. 792946-68-0

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate

Cat. No.: B2499749
CAS No.: 792946-68-0
M. Wt: 325.412
InChI Key: WDOBFCZFZLAWFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, and related compounds, have been a subject of interest in the synthesis of new amides and other chemical entities. For instance, Koroleva et al. (2011) explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds were synthesized through reactions involving 1-methylpiperazine and related chemicals, playing a pivotal role in the development of the antileukemic agent imatinib and its isomers (Koroleva et al., 2011).

Biological Activities and Potential Applications

The compound and its derivatives have shown promise in various biological activities. Shah (2014) reported the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate and its derivatives, which exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (Shah, 2014).

Structural Studies and Material Science

Structural studies of this compound and its isomers have revealed intricate details about their molecular and electronic structure. Portilla et al. (2007) conducted an in-depth study on the hydrogen-bonded sheets and chains in two isomeric forms of the compound, offering valuable insights into their molecular architecture and potential applications in material science and drug design (Portilla et al., 2007).

Synthesis of Central Nervous System Receptor Ligands

Further research into the synthesis of related compounds has led to the discovery of ligands for central nervous system receptors. Beduerftig et al. (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of the proteinogenic amino acid (S)-serine, which showed promising interaction with σ1-receptors (Beduerftig et al., 2001).

Mechanism of Action

References:

  • Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(11), 5481–5489

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives have been reported as potent antibacterial agents . This suggests that Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate may interact with enzymes, proteins, and other biomolecules in a way that inhibits bacterial growth.

Cellular Effects

Related compounds have been shown to have a potent antiproliferative activity against various types of tumors . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine analogs inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

A related compound, QCF-3, has shown an initial anti-depressant-like effect at dosages of 0.5–4 mg/kg in mice . This suggests that this compound may have similar dosage-dependent effects.

Metabolic Pathways

It is known that benzoate metabolism in the human body has been studied with the host perspective . This suggests that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBFCZFZLAWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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